A-69024

Dopamine Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

A-69024 is a non-benzazepine dopamine D1 receptor antagonist (Ki 12.6 nM) with ~102-fold selectivity over D2 and negligible 5-HT1C/2C affinity (Ki ~17,800 nM). Unlike SCH-23390, it eliminates serotonergic confounds for unambiguous D1 blockade in brain regions with co-expressed receptors. Validated for behavioral phenotyping, cAMP assays, and radioligand studies. Purchase for reproducible, high-specificity D1 research.

Molecular Formula C20H24BrNO4
Molecular Weight 422.3 g/mol
CAS No. 58939-37-0
Cat. No. B1664742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-69024
CAS58939-37-0
Synonyms1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
A 66359
A 69024
A-66359
A-69024
Molecular FormulaC20H24BrNO4
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC
InChIInChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3
InChIKeyYVBUTIYRCMQJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-69024 (CAS 58939-37-0): A Non-Benzazepine Dopamine D1 Receptor Antagonist with Defined Pharmacological Selectivity


A-69024, chemically designated as 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a non-benzazepine dopamine receptor antagonist [1]. It is characterized by a high degree of selectivity for the dopamine D1 receptor over the D2 receptor, with a reported Ki of 12.6 nM at D1 and 1,290 nM at D2 . This compound and its radiolabeled analogs have been utilized primarily as research tools for in vitro and in vivo studies of D1 receptor pharmacology, offering a chemical scaffold distinct from the classical benzazepine D1 antagonists like SCH-23390 [1].

Why Generic Substitution Fails: The Critical Selectivity Profile of A-69024 vs. Prototypical D1 Antagonists


Generic substitution among dopamine D1 receptor antagonists is scientifically invalid due to profound differences in receptor subtype selectivity, off-target binding, and functional potency. A-69024's unique selectivity profile distinguishes it from the more promiscuous benzazepine D1 antagonist SCH-23390, which exhibits significant agonist activity at 5-HT2C receptors [1]. In contrast, A-69024 demonstrates a clean D1/D2 selectivity (~100-fold) and negligible affinity for 5-HT1C receptors (Ki ~ 17,800 nM) [2]. Furthermore, in vivo potency hierarchies reveal that A-69024 is distinct from newer D1/D5 antagonists like SCH-39166, which shows a different selectivity window (Ki D1: 1.2 nM, D2: 980 nM) . Direct pharmacological substitution without accounting for these quantitative differences in affinity, functional antagonism, and in vivo behavior can lead to misinterpretation of experimental results and failure to replicate critical findings.

A-69024 (CAS 58939-37-0): Quantitative Comparative Evidence for Informed Scientific Selection


Comparative D1 vs. D2 Receptor Selectivity: A-69024 vs. SCH-23390

A-69024 exhibits an ~102-fold selectivity for the dopamine D1 receptor over the D2 receptor, a window that is significantly narrower than that of the prototypical D1 antagonist SCH-23390. The quantitative difference in D1/D2 selectivity informs experimental design where residual D2 antagonism is a critical concern [1].

Dopamine Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

Off-Target Serotonin Receptor Profiling: A-69024 Exhibits Minimal 5-HT1C Affinity Unlike SCH-23390

A-69024 demonstrates negligible binding to the 5-HT1C receptor, a key off-target liability for the classic D1 antagonist SCH-23390, which acts as a potent agonist at this site. The quantitative difference in 5-HT1C affinity is substantial (Ki = 17,800 nM vs. 6.3 nM) [1][2].

Off-Target Pharmacology 5-HT Receptor Binding Selectivity Profile

In Vivo Selectivity and Brain Uptake: [3H]A-69024 Demonstrates Specific Striatal Binding with a High Signal-to-Noise Ratio

The radiolabeled analog [3H]A-69024 demonstrates high in vivo specificity for D1-rich brain regions. Its striatal uptake is sensitive to D1-selective blockade (SCH-23390) but not to D2 (spiperone) or 5-HT2A/2C (ketanserin) antagonists, confirming its D1 selectivity in a living system [1]. In vivo competition studies show that (+)butaclamol, a mixed D1/D2 antagonist, inhibits striatal uptake by 70%, whereas unlabeled A-69024 inhibits by 51% [1].

In Vivo Imaging Radioligand Binding D1 Receptor Localization

Functional Antagonism of Adenylate Cyclase: A-69024 Potency Compared to SCH-23390

In a functional assay of D1 receptor-mediated adenylate cyclase activity, A-69024 HBr antagonizes the response with a calculated affinity of 43.9 nM [1]. While less potent than the prototypical D1 antagonist SCH-23390 (functional Ki ~0.3-0.5 nM [2]), A-69024's functional activity provides a distinct pharmacological benchmark for studies of D1 receptor signaling.

Functional Assay cAMP Signaling D1 Receptor Antagonism

In Vivo Behavioral Pharmacology: A-69024 Blocks D1- but Not D2-Mediated Behaviors

A-69024 HBr (5 mg/kg, s.c.) selectively blocks behaviors mediated by D1 receptors without affecting D2 receptor-mediated responses. Specifically, it blocks SKF 38393-induced rotation in 6-OHDA-lesioned rats, but does not block quinpirole-induced rotation [1]. This contrasts with non-selective antagonists like haloperidol which block both. A-69024 also blocks amphetamine-induced locomotor activity and apomorphine-induced stereotypy [1].

Behavioral Pharmacology D1 vs. D2 Receptor Function In Vivo Selectivity

Strategic Application Scenarios for A-69024 (CAS 58939-37-0) in Preclinical Research


Investigating Pure D1 Receptor-Mediated Signaling in the Striatum and Prefrontal Cortex

Due to its minimal off-target binding to 5-HT1C/2C receptors (Ki = 17,800 nM) and clean D1/D2 selectivity (~102-fold), A-69024 is the preferred tool for experiments designed to isolate D1 receptor contributions to neuronal signaling, synaptic plasticity, and gene expression in brain regions where both dopamine and serotonin receptors are co-expressed. Unlike SCH-23390, its use avoids confounding effects on the serotonin system, ensuring that observed outcomes are attributable to D1 receptor blockade [1][2].

In Vivo Imaging of Dopamine D1 Receptors using Radiolabeled A-69024

The radiolabeled derivatives [11C]A-69024 and [123I]A-69024 have been validated for in vivo imaging of D1 receptors in rodents and non-human primates. A-69024 demonstrates high striatal uptake and a favorable striatum-to-cerebellum ratio (max 7.4 for [11C]A-69024), indicative of a high signal-to-noise ratio suitable for PET or SPECT studies. Its in vivo specificity is confirmed by blockade with unlabeled A-69024 (ED50 = 0.3 mg/kg) and insensitivity to D2, D3, D4, and 5-HT2 antagonists [1][2].

Behavioral Dissection of D1 vs. D2 Receptor Function in Preclinical Models

A-69024 can be used to selectively block D1-mediated motor behaviors without affecting D2-mediated responses. This property is essential for studies utilizing the 6-OHDA-lesioned rat model of Parkinson's disease or for investigating the differential roles of D1 and D2 receptors in psychostimulant-induced behaviors. A-69024 HBr (5 mg/kg s.c.) effectively blocks D1 agonist (SKF 38393)-induced rotation but not D2 agonist (quinpirole)-induced rotation, providing a robust in vivo pharmacological tool for behavioral phenotyping [1].

Functional Antagonism in cAMP Signaling Studies Requiring Moderate Potency

For experiments that require a functional D1 antagonist with moderate potency (IC50 ~44 nM in adenylate cyclase assays) rather than the ultra-high potency of SCH-23390 (IC50 ~0.3-0.5 nM), A-69024 offers a distinct advantage. This lower potency can prevent complete receptor saturation at low concentrations, allowing for the study of partial D1 receptor blockade or the investigation of dose-response relationships over a broader concentration range in cell-based or tissue-based cAMP assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-69024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.